4-Fluoro-3-methylbenzoic acid

説明

The exact mass of the compound 4-Fluoro-3-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51778. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

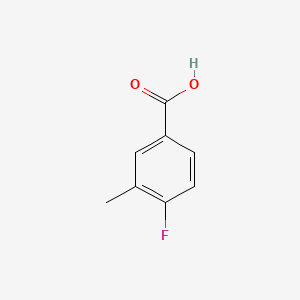

Structure

3D Structure

特性

IUPAC Name |

4-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCCEVKUXUIHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287615 | |

| Record name | 4-Fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-15-6 | |

| Record name | 4-Fluoro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 403-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-Fluoro-3-methylbenzoic acid (CAS: 403-15-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-methylbenzoic acid, with the CAS number 403-15-6, is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, including a fluorine atom and a methyl group on the benzene (B151609) ring, make it a valuable intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in various fields of research and development.

Chemical and Physical Properties

4-Fluoro-3-methylbenzoic acid is a white to off-white crystalline solid at room temperature. The presence of the electron-withdrawing fluorine atom influences the acidity of the carboxylic acid and the overall electronic properties of the aromatic ring, making it a versatile reagent in organic synthesis.

| Property | Value |

| CAS Number | 403-15-6 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 164-169 °C |

| Purity | >97% |

| Synonyms | 4-Fluoro-m-toluic acid |

Synthesis of 4-Fluoro-3-methylbenzoic Acid

A common and effective method for the synthesis of 4-Fluoro-3-methylbenzoic acid is through the Grignard reaction of 1-bromo-4-fluoro-2-methylbenzene followed by carboxylation with carbon dioxide.

Experimental Protocol: Grignard Carboxylation

Materials:

-

1-bromo-4-fluoro-2-methylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Iodine crystal (as initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, place a solution of 1-bromo-4-fluoro-2-methylbenzene in anhydrous diethyl ether.

-

Add a small amount of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-fluoro-5-methylphenylmagnesium bromide).

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate beaker, crush a sufficient amount of dry ice.

-

Slowly and carefully, pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. The dry ice should be in excess to ensure complete carboxylation.

-

Allow the mixture to warm to room temperature, during which the excess dry ice will sublime.

-

-

Work-up and Purification:

-

To the resulting mixture, slowly add dilute hydrochloric acid to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

-

Transfer the mixture to a separatory funnel. The organic layer, containing the desired product, is separated.

-

Extract the aqueous layer with diethyl ether to recover any dissolved product.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-Fluoro-3-methylbenzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the final product as a crystalline solid.

-

Caption: Synthesis of 4-Fluoro-3-methylbenzoic acid via Grignard carboxylation.

Spectroscopic Characterization

The structure of 4-Fluoro-3-methylbenzoic acid can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 | Singlet | - | -COOH |

| ~7.8 | Doublet of doublets | ~8.5, ~2.5 | Ar-H |

| ~7.7 | Doublet of doublets | ~8.5, ~5.0 | Ar-H |

| ~7.2 | Triplet | ~8.5 | Ar-H |

| ~2.3 | Singlet | - | -CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O |

| ~163 (d, J ≈ 250 Hz) | C-F |

| ~133 | Ar-C |

| ~132 | Ar-C |

| ~128 | Ar-C |

| ~125 (d, J ≈ 20 Hz) | Ar-C |

| ~116 (d, J ≈ 20 Hz) | Ar-C |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1610, ~1500 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (carboxylic acid) |

| ~1200 | C-F stretch |

Applications in Research and Development

4-Fluoro-3-methylbenzoic acid is a versatile intermediate with significant applications in several areas of chemical research and industry.

Pharmaceutical Synthesis

The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of drug candidates, making this compound a valuable starting material for the synthesis of novel pharmaceuticals.[1] It is used in the development of drugs targeting a range of conditions, including inflammatory diseases, infectious diseases, and cancer.[1] For instance, analogs of imidazopyridine derived from 4-fluoro-3-methylbenzoic acid have shown potent anticoccidial activity.

Agrochemical Development

In the agrochemical sector, this compound serves as an intermediate in the synthesis of modern herbicides and fungicides. The incorporation of the fluoro-methyl-substituted phenyl moiety can lead to agrochemicals with improved efficacy and selectivity.

Material Science

Researchers are exploring the use of 4-fluoro-3-methylbenzoic acid in the development of new polymers and coatings. The unique electronic properties conferred by the fluorine and methyl groups can be exploited to create materials with enhanced thermal stability and other desirable characteristics.

Caption: Applications of 4-Fluoro-3-methylbenzoic acid.

Safety and Handling

Standard laboratory safety precautions should be followed when handling 4-Fluoro-3-methylbenzoic acid. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-Fluoro-3-methylbenzoic acid is a key chemical intermediate with broad utility in the pharmaceutical, agrochemical, and material science industries. Its synthesis via Grignard carboxylation is a well-established and scalable method. The unique properties imparted by its fluoro and methyl substituents will continue to make it a valuable tool for chemists and researchers in the development of new and innovative products.

References

4-Fluoro-3-methylbenzoic acid physical properties

An In-depth Technical Guide on the Physical Properties of 4-Fluoro-3-methylbenzoic Acid

Introduction

4-Fluoro-3-methylbenzoic acid (CAS No: 403-15-6) is an aromatic carboxylic acid that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a fluorine atom and a methyl group on the benzene (B151609) ring, imparts unique reactivity and solubility characteristics.[1] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and logical workflows for characterization, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Core Physical Properties

The quantitative physical properties of 4-Fluoro-3-methylbenzoic acid are summarized in the table below. These values are crucial for handling, storage, reaction setup, and process optimization.

| Property | Value | Source(s) |

| CAS Number | 403-15-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇FO₂ | [1][3][5][6] |

| Molecular Weight | 154.14 g/mol | [1][3][5][6] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 164 - 169 °C | [1][2][4][5] |

| Boiling Point | ~266.3 °C (Predicted) | |

| Density | ~1.258 g/cm³ (Predicted) | |

| Acidity (pKa) | ~4.21 (Predicted) | |

| Purity | Typically ≥97% | [1][2][5] |

Experimental Protocols

The determination of the physical properties listed above relies on established laboratory techniques. The following sections detail the methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[7][8] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[7]

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, finely powdered 4-Fluoro-3-methylbenzoic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating bath (e.g., Thiele tube with mineral oil) or a calibrated melting point apparatus with a heated metal block.[7][9]

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute as the approximate melting point is approached.[7]

-

Observation and Recording: The temperature at which the solid first begins to liquefy (t1) and the temperature at which the entire sample becomes a clear liquid (t2) are recorded.[10] The melting point is reported as the range t1-t2.[7]

Boiling Point Determination

While the boiling point for this compound is typically predicted due to its high value, experimental determination for similar organic compounds can be performed.

Methodology: Thiele Tube / Siwoloboff Method

-

Sample Preparation: A small quantity (a few drops) of the liquid compound is placed in a small-diameter test tube (fusion tube).[11][12]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the sample. The fusion tube is then attached to a thermometer and placed in a heating bath (Thiele tube).[11]

-

Heating: The bath is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[11]

-

Observation and Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, heating is stopped. The liquid begins to cool and will eventually re-enter the capillary tube. The temperature at which the liquid enters the capillary is recorded as the boiling point.[11]

Solubility Assessment

Solubility provides insights into the polarity and functional groups of a molecule.[13][14] The rule of "like dissolves like" is a fundamental principle; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[13]

Methodology: Qualitative Solubility Testing

-

Preparation: A small, measured amount of 4-Fluoro-3-methylbenzoic acid (e.g., 25 mg) is placed into a series of small test tubes.[15]

-

Solvent Addition: A measured volume of a solvent (e.g., 0.75 mL) is added to a test tube in small portions.[15] The tube is shaken vigorously after each addition.[15]

-

Observation: The compound is classified as soluble if it dissolves completely. If it does not, it is classified as insoluble.

-

Systematic Testing: This process is repeated with a range of solvents to create a solubility profile. A typical sequence includes:

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise mass of 4-Fluoro-3-methylbenzoic acid is dissolved in a suitable solvent (often a water-cosolvent mixture) to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized strong base (e.g., NaOH), added in small, known increments.[17]

-

pH Monitoring: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.[17]

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, specifically the pH at which half of the acid has been neutralized.[17][18]

Alternative Method: Spectrophotometry This method relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of the acid have different UV-Vis absorption spectra. By measuring the absorbance of the solution at various pH values, the ratio of [HA] to [A⁻] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[17][18]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for characterizing the physical properties of 4-Fluoro-3-methylbenzoic acid.

Caption: Workflow for Physical Property Characterization.

Caption: Logical Flow for Solubility-Based Classification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-3-methylbenzoic acid 97 403-15-6 [sigmaaldrich.com]

- 3. 4-fluoro-3-methylbenzoic acid [stenutz.eu]

- 4. 4-FLUORO-3-METHYLBENZOIC ACID | 403-15-6 [chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. athabascau.ca [athabascau.ca]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. youtube.com [youtube.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-Fluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point of 4-Fluoro-3-methylbenzoic acid, a key physical property for its application in research and development. This document includes tabulated data from various suppliers and a standardized experimental protocol for its determination.

Quantitative Data: Melting Point

The melting point of a pure crystalline substance is a sharp, characteristic physical property that is invaluable for identification and purity assessment. Below is a summary of the reported melting point ranges for 4-Fluoro-3-methylbenzoic acid from several chemical suppliers.

| Supplier/Source | Melting Point (°C) | Purity/Assay | CAS Number |

| Sigma-Aldrich | 164-168 °C (lit.) | 97% | 403-15-6[1][2] |

| Chem-Impex | 165 - 169 °C | ≥ 98% (GC) | 403-15-6[3] |

| Tokyo Chemical Industry | 165.0 to 169.0 °C | >98.0%(GC)(T) | 403-15-6[4] |

| Stenutz | 167 °C | Not Specified | 403-15-6[5] |

Note: The slight variations in the melting point ranges can be attributed to differences in the purity of the substance and the specific methodology used for determination.

Experimental Protocol: Melting Point Determination by Capillary Method

The capillary method is a standard and widely accepted technique for the accurate determination of a substance's melting point.[6][7]

Objective: To determine the melting point range of a solid crystalline sample, such as 4-Fluoro-3-methylbenzoic acid.

Materials and Apparatus:

-

4-Fluoro-3-methylbenzoic acid sample (must be completely dry)[8][9]

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[6]

-

Mortar and pestle (if the sample is not a fine powder)

-

Spatula

-

Watch glass or weighing paper

Procedure:

-

Sample Preparation:

-

Ensure the 4-Fluoro-3-methylbenzoic acid sample is completely dry, as any residual solvent can act as an impurity and depress the melting point.[8][9]

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[9]

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

-

Packing the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[9]

-

Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom.[8][9]

-

To ensure tight packing, drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a glass tube or PVC pipe) several times, allowing it to bounce on the benchtop.[8][9]

-

The packed sample height should be between 2-3 mm for an accurate reading.[9]

-

-

Melting Point Measurement:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.[8][9]

-

If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[8]

-

Once this temperature is reached, reduce the heating rate to approximately 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample through the magnifying eyepiece.[6]

-

-

Recording the Melting Range:

-

T1 (Initial Melting Point): Record the temperature at which the first drop of liquid becomes visible.[8] This may appear as a "glistening" or movement within the solid.[8]

-

T2 (Final Melting Point): Record the temperature at which the entire solid sample has completely transformed into a transparent liquid.[8]

-

The melting point is reported as the range from T1 to T2.

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in the designated glass waste container.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the melting point for 4-Fluoro-3-methylbenzoic acid using the capillary method.

References

- 1. 4-Fluoro-3-methylbenzoic acid 97 403-15-6 [sigmaaldrich.com]

- 2. 4-FLUORO-3-METHYLBENZOIC ACID | 403-15-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Fluoro-3-methylbenzoic Acid | 403-15-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 4-fluoro-3-methylbenzoic acid [stenutz.eu]

- 6. westlab.com [westlab.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 4-Fluoro-3-methylbenzoic Acid in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 4-Fluoro-3-methylbenzoic acid, covering its chemical properties, synthesis, analytical methods, and its application as a key intermediate in the development of novel therapeutics, particularly anticoccidial agents targeting cGMP-dependent protein kinase.

Executive Summary

4-Fluoro-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid with a molecular weight of 154.14 g/mol . Its unique substitution pattern makes it a valuable building block in medicinal chemistry, offering advantageous properties for drug design. This guide details its physicochemical characteristics, provides illustrative experimental protocols for its synthesis and analysis, and explores its role in the generation of potent enzyme inhibitors. A significant application highlighted is its use in the synthesis of imidazopyridine derivatives that exhibit powerful anticoccidial activity through the inhibition of a parasite-specific cGMP-dependent protein kinase (PKG).

Physicochemical Properties of 4-Fluoro-3-methylbenzoic Acid

The fundamental properties of 4-Fluoro-3-methylbenzoic acid are summarized in the table below. These characteristics are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₂ | N/A |

| Molecular Weight | 154.14 g/mol | N/A |

| CAS Number | 403-15-6 | N/A |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 164-168 °C | [1] |

| Boiling Point (Predicted) | 266.3 °C | [1] |

| Density (Predicted) | 1.258 g/cm³ | [1] |

| pKa (Predicted) | ~4.21 | [1] |

Experimental Protocols

Synthesis of 4-Fluoro-3-methylbenzoic Acid

While multiple synthetic routes exist for fluorinated benzoic acids, a common approach involves the oxidation of the corresponding toluene (B28343) derivative. The following is a representative protocol.

Reaction Scheme:

Caption: Synthesis of 4-Fluoro-3-methylbenzoic acid.

Materials:

-

4-Fluoro-3-methyltoluene

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

A mixture of 4-Fluoro-3-methyltoluene (1 equivalent) and water is heated to reflux with vigorous stirring.

-

Potassium permanganate (3 equivalents) is added portion-wise over several hours to maintain a gentle reflux. The purple color of the permanganate will disappear as the reaction proceeds.

-

After the addition is complete, the mixture is refluxed until the purple color persists, indicating the completion of the oxidation.

-

The reaction mixture is cooled to room temperature, and the excess potassium permanganate is quenched by the careful addition of sodium bisulfite until the solution becomes colorless.

-

The mixture is filtered to remove the manganese dioxide precipitate.

-

The filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the crude 4-Fluoro-3-methylbenzoic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Analytical Characterization

Objective: To confirm the chemical structure of 4-Fluoro-3-methylbenzoic acid.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized 4-Fluoro-3-methylbenzoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum. Expected signals include aromatic protons, a methyl singlet, and a carboxylic acid proton (which may be broad).

-

¹³C NMR: Acquire the carbon spectrum. Expected signals include aromatic carbons, a methyl carbon, and a carboxyl carbon.

-

¹⁹F NMR: Acquire the fluorine spectrum to confirm the presence and chemical environment of the fluorine atom.

Objective: To assess the purity of the synthesized 4-Fluoro-3-methylbenzoic acid.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

-

Perform serial dilutions to create working solutions for analysis.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Application in Drug Discovery: Anticoccidial Agents

4-Fluoro-3-methylbenzoic acid is a key starting material for the synthesis of imidazopyridine derivatives, which have shown potent activity against coccidiosis, a parasitic disease affecting poultry.[2]

Synthesis of Imidazopyridine Derivatives

The synthesis involves a multi-step process where 4-Fluoro-3-methylbenzoic acid is first converted to an acid chloride, followed by amidation and subsequent cyclization reactions to form the imidazopyridine scaffold.

Caption: Synthesis of Imidazopyridine Derivatives.

Mechanism of Action and Signaling Pathway

The anticoccidial activity of these imidazopyridine derivatives is attributed to the inhibition of a parasite-specific cGMP-dependent protein kinase (PKG).[3] PKG is a crucial enzyme in the life cycle of the Eimeria parasite, and its inhibition disrupts essential cellular processes.

Caption: Inhibition of Parasite PKG by Imidazopyridine Derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀) of synthesized imidazopyridine derivatives against Eimeria cGMP-dependent protein kinase.

Materials:

-

Recombinant Eimeria PKG

-

Fluorescently labeled peptide substrate for PKG

-

ATP (Adenosine triphosphate)

-

cGMP (Cyclic guanosine (B1672433) monophosphate)

-

Synthesized imidazopyridine derivatives (test compounds)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization or similar detection method.

Experimental Workflow:

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Procedure:

-

Reagent Preparation: Prepare all reagents in the assay buffer to their final desired concentrations.

-

Compound Plating: Dispense a small volume (e.g., 1 µL) of the serially diluted test compounds into the wells of a 384-well plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

-

Enzyme Addition: Add the recombinant Eimeria PKG to each well and pre-incubate with the compounds for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate, ATP, and the activator cGMP.

-

Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Detection: Measure the fluorescence signal using a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

4-Fluoro-3-methylbenzoic acid is a chemical intermediate of significant interest to the pharmaceutical and drug discovery sectors. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the synthesis of complex bioactive molecules. The successful application of this compound in the development of potent anticoccidial agents that target the parasite-specific cGMP-dependent protein kinase highlights its potential in addressing unmet medical and veterinary needs. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists working with this valuable compound.

References

A Comprehensive Technical Guide to the Solubility of 4-Fluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 4-fluoro-3-methylbenzoic acid (CAS No. 403-15-6). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing robust, detailed experimental protocols for determining its solubility. These methodologies are standard in the pharmaceutical and chemical industries and will enable researchers to generate precise and reliable solubility data in various solvents.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug development and chemical research, influencing a compound's bioavailability, formulation, and processability. For an aromatic carboxylic acid like 4-fluoro-3-methylbenzoic acid, its solubility is primarily governed by the interplay of its functional groups—the polar carboxylic acid group and the largely non-polar fluorinated and methylated benzene (B151609) ring. The fluorine atom, being highly electronegative, can influence the electronic distribution within the aromatic ring, which may affect its interactions with solvent molecules.[1] Generally, it is expected to exhibit limited solubility in water and higher solubility in organic solvents.[2][3]

Predicted Solubility Profile

While specific experimental data is scarce, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."

| Solvent Polarity | Predicted Solubility of 4-Fluoro-3-methylbenzoic acid |

| Polar Protic (e.g., Water, Methanol, Ethanol) | Low to Moderate |

| Polar Aprotic (e.g., Acetone, DMSO, DMF) | Moderate to High |

| Non-Polar (e.g., Hexane, Toluene) | Low |

This prediction is based on the molecule's combination of a polar carboxylic acid group, which can engage in hydrogen bonding with polar solvents, and a significant non-polar aromatic structure.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods are recommended.

The Shake-Flask Method (Gold Standard)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of 4-fluoro-3-methylbenzoic acid in a specific solvent at a controlled temperature.

Materials and Equipment:

-

4-Fluoro-3-methylbenzoic acid (high purity)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid 4-fluoro-3-methylbenzoic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in a constant temperature shaker bath.

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it plateaus).[4][6]

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully separate the saturated solution from the undissolved solid. This can be achieved by either centrifugation followed by sampling the supernatant or by direct filtration.[4] This step is critical to avoid including any solid particles in the sample for analysis.

-

Quantify the concentration of 4-fluoro-3-methylbenzoic acid in the clear, saturated solution using a pre-validated analytical method.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[6]

Gravimetric Method

The gravimetric method is a straightforward approach that can be used if the solvent is volatile and the solute is thermally stable at the solvent's boiling point.[7][8]

Objective: To determine the mass of dissolved 4-fluoro-3-methylbenzoic acid in a known mass or volume of a saturated solution.

Materials and Equipment:

-

Same as the shake-flask method, with the addition of an evaporating dish and a drying oven.

Procedure:

-

Prepare a saturated solution of 4-fluoro-3-methylbenzoic acid in the solvent of interest as described in the shake-flask method (steps 1-6).

-

Accurately weigh a clean, dry evaporating dish (W1).

-

Pipette a precise volume of the clear, saturated solution into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution (W2).[9]

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of 4-fluoro-3-methylbenzoic acid until a constant weight is achieved (W3).[7][9]

-

Calculate the solubility based on the weights recorded.

Calculations:

-

Weight of solute = W3 - W1

-

Weight of solvent = W2 - W3

-

Solubility ( g/100 g solvent) = [(W3 - W1) / (W2 - W3)] * 100

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in solubility determination.

Caption: Experimental workflow for determining equilibrium solubility.

Caption: Logical relationship of solubility based on polarity.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 350-28-7: 3-Fluoro-4-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

Spectroscopic Profile of 4-Fluoro-3-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-3-methylbenzoic acid, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of experimentally verified spectra in the public domain, this guide presents a combination of data sourced from spectral databases and predicted values based on the analysis of structurally similar compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of 4-Fluoro-3-methylbenzoic acid in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Fluoro-3-methylbenzoic acid.

¹H NMR (Nuclear Magnetic Resonance) Data

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.0 - 13.0 | Singlet (broad) | - | -COOH |

| ~7.8 - 8.0 | Multiplet | Aromatic CH | |

| ~7.1 - 7.3 | Multiplet | Aromatic CH | |

| ~2.3 - 2.5 | Singlet | - | -CH₃ |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

¹³C NMR (Nuclear Magnetic Resonance) Data

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | -COOH |

| ~160 - 165 (d) | C-F |

| ~130 - 140 | Aromatic C-CH₃ |

| ~125 - 135 | Aromatic CH |

| ~115 - 125 (d) | Aromatic CH |

| ~15 - 20 | -CH₃ |

Note: 'd' denotes a doublet, indicating coupling with the fluorine atom.

IR (Infrared) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1200-1300 | Strong | C-O stretch |

| ~1100-1200 | Strong | C-F stretch |

| ~2900-3000 | Medium | C-H stretch (Aromatic) |

| ~2850-2950 | Weak | C-H stretch (Methyl) |

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 154 | High | [M]⁺ (Molecular ion) |

| 137 | Moderate | [M-OH]⁺ |

| 109 | Moderate | [M-COOH]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Note: The fragmentation pattern can provide valuable structural information.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 4-Fluoro-3-methylbenzoic acid.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 4-Fluoro-3-methylbenzoic acid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in 4-Fluoro-3-methylbenzoic acid.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.[1]

-

Place a small amount of the solid 4-Fluoro-3-methylbenzoic acid sample directly onto the ATR crystal.

-

Apply firm and even pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Fluoro-3-methylbenzoic acid.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe is typically used.

-

The sample is vaporized by heating in the high vacuum of the mass spectrometer.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3][4]

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Fluoro-3-methylbenzoic acid.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-methylbenzoic acid (CAS No. 403-15-6) is a fluorinated aromatic carboxylic acid that serves as a crucial building block in various chemical sectors. Its unique structure, featuring both a fluorine atom and a methyl group on the benzene (B151609) ring, makes it a valuable intermediate in the synthesis of complex molecules.[1][2] This technical guide provides a comprehensive overview of a common synthesis route for 4-Fluoro-3-methylbenzoic acid, detailed protocols for its characterization, and a summary of its key physical and spectroscopic properties. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, agrochemical development, and material science.[1][3]

Physicochemical Properties

4-Fluoro-3-methylbenzoic acid is typically a white to light yellow crystalline powder at room temperature.[4] The presence of the electronegative fluorine atom influences the electronic distribution of the aromatic ring, which can enhance the metabolic stability and lipophilicity of derivative molecules—a desirable trait in drug development.[1] The carboxylic acid group provides a versatile handle for a variety of chemical transformations, including amidation, esterification, and reduction.[1][5]

| Property | Value | Reference |

| CAS Number | 403-15-6 | |

| Molecular Formula | C₈H₇FO₂ | [2] |

| Molecular Weight | 154.14 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [2][4] |

| Melting Point | 164 - 169 °C | [2][4] |

| Purity (Typical) | ≥ 97% | [5] |

Synthesis Pathway: Grignard Carboxylation

A reliable and widely applicable method for the synthesis of 4-Fluoro-3-methylbenzoic acid is the carboxylation of a Grignard reagent. This classic organometallic reaction involves the formation of an aryl magnesium halide from the corresponding aryl halide, followed by its reaction with carbon dioxide (as dry ice) and subsequent acidic workup.

The pathway begins with 1-bromo-4-fluoro-3-methylbenzene, which is converted to 4-fluoro-3-methylphenylmagnesium bromide. This Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbon of CO₂. The resulting magnesium carboxylate salt is then protonated in an acidic workup step to yield the final carboxylic acid product.

Caption: Synthesis of 4-Fluoro-3-methylbenzoic acid via Grignard carboxylation.

Experimental Protocol: Grignard Synthesis

Materials:

-

1-bromo-4-fluoro-3-methylbenzene

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether

-

Solid carbon dioxide (dry ice)

-

6M Hydrochloric acid (HCl)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dry to prevent quenching the Grignard reagent.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine (to initiate the reaction). Dissolve 1-bromo-4-fluoro-3-methylbenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium. Once the reaction begins (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

Carboxylation: Cool the Grignard solution in an ice-water bath. In a separate beaker, crush a sufficient quantity of dry ice. Cautiously and slowly, pour the Grignard reagent solution onto the crushed dry ice with gentle stirring. The mixture will solidify and bubble as the CO₂ sublimes.

-

Workup and Isolation: Allow the mixture to warm to room temperature as the excess dry ice sublimes. Slowly add 6M HCl to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium. The mixture should separate into two layers.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Recrystallization: The crude solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water or toluene) to yield pure 4-Fluoro-3-methylbenzoic acid.

Characterization

The identity and purity of the synthesized 4-Fluoro-3-methylbenzoic acid are confirmed through a combination of spectroscopic and physical methods.

Caption: Workflow for the purification and characterization of the synthesized product.

Expected Spectroscopic Data

The following table summarizes the expected spectral characteristics for 4-Fluoro-3-methylbenzoic acid based on its molecular structure.

| Technique | Expected Characteristics |

| FTIR (ATR) | ~3300-2500 cm⁻¹ (broad, O-H stretch); ~1700-1680 cm⁻¹ (strong, C=O stretch); ~1600-1450 cm⁻¹ (C=C aromatic stretches); ~1300-1200 cm⁻¹ (C-O stretch); ~1250-1100 cm⁻¹ (C-F stretch) |

| ¹H NMR | δ ~13 ppm (singlet, 1H, -COOH); δ ~7.8-8.0 ppm (multiplet, 2H, Ar-H); δ ~7.1-7.3 ppm (multiplet, 1H, Ar-H); δ ~2.3 ppm (singlet, 3H, -CH₃). Aromatic protons will show coupling to each other and to the fluorine atom. |

| ¹³C NMR | δ ~167 ppm (-COOH); δ ~160-165 ppm (C-F, shows C-F coupling); δ ~120-140 ppm (4 additional Ar-C); δ ~15 ppm (-CH₃) |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z ≈ 154.04. Common fragments may include loss of -OH (m/z 137) and -COOH (m/z 109). |

Experimental Protocols for Characterization

Melting Point Determination: A small amount of the dried, crystalline product is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus, and the temperature is raised slowly (1-2 °C/min) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. A sharp melting range close to the literature value indicates high purity.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: A small sample of the solid product is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS). The integration, multiplicity (splitting pattern), and chemical shift of the signals are used to confirm the molecular structure.

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with gas chromatography). In electron ionization (EI) mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting molecular ion and fragment ions are detected, confirming the molecular weight and providing structural information.

Conclusion

4-Fluoro-3-methylbenzoic acid is a key synthetic intermediate whose preparation can be reliably achieved through the Grignard carboxylation of 1-bromo-4-fluoro-3-methylbenzene. Standard analytical techniques including melting point analysis, FTIR, NMR, and mass spectrometry are essential to confirm the structural integrity and purity of the synthesized compound. This guide provides the fundamental protocols and data necessary for the successful synthesis and characterization of this versatile chemical building block, facilitating its application in advanced research and development projects.

References

Physicochemical Properties of 4-Fluoro-3-methylbenzoic Acid

An in-depth analysis of the crystallographic data for 4-Fluoro-3-methylbenzoic acid reveals a notable absence of a publicly available, fully determined crystal structure in prominent crystallographic databases. Despite its significance as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, detailed structural elucidation via single-crystal X-ray diffraction for this specific isomer appears to be unpublished or not deposited in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database under its common identifiers as of the latest searches.[1][2][3][4][5]

This guide, therefore, aims to provide a comprehensive overview of the available data for 4-Fluoro-3-methylbenzoic acid and, for comparative and illustrative purposes, presents a detailed analysis of the crystal structure of its close isomer, 3-Fluoro-4-methylbenzoic acid. This will offer researchers, scientists, and drug development professionals a valuable resource, highlighting the expected molecular geometry and intermolecular interactions for this class of compounds.

While the complete crystal structure is not available, several key physicochemical properties of 4-Fluoro-3-methylbenzoic acid have been reported. These properties are crucial for its handling, formulation, and application in various synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₂ | [2] |

| Molecular Weight | 154.14 g/mol | [2] |

| CAS Number | 403-15-6 | [2] |

| Appearance | White to almost white powder to crystal | |

| Melting Point | 164-168 °C (lit.) | [2] |

| Purity | ≥97% | [2] |

| InChI Key | VOCCEVKUXUIHOI-UHFFFAOYSA-N | [2] |

| SMILES String | Cc1cc(ccc1F)C(O)=O | [2] |

Crystal Structure Analysis of 3-Fluoro-4-methylbenzoic Acid: An Isomeric Comparison

To provide insight into the likely structural characteristics of 4-Fluoro-3-methylbenzoic acid, the crystal structure of its isomer, 3-Fluoro-4-methylbenzoic acid, is presented here. This data is derived from a single-crystal X-ray diffraction study and offers a valuable reference for understanding the molecular conformation and packing in the solid state.

The study reveals that 3-Fluoro-4-methylbenzoic acid crystallizes in the monoclinic space group P2₁/n. The molecule is nearly planar, with a small dihedral angle between the benzene (B151609) ring and the carboxyl group. In the crystal, molecules form centrosymmetric dimers through O—H···O hydrogen bonds involving the carboxylic acid groups.

Crystallographic Data

| Parameter | Value |

| Empirical Formula | C₈H₇FO₂ |

| Formula Weight | 154.14 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 3.8132(5) Å, α = 90° |

| b = 6.0226(8) Å, β = 95.78(1)° | |

| c = 30.378(4) Å, γ = 90° | |

| Volume | 696.98(16) ų |

| Z | 4 |

| Density (calculated) | 1.468 Mg/m³ |

| Absorption Coefficient | 0.12 mm⁻¹ |

| F(000) | 320 |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| F1-C3 | 1.362(2) | O2-C8-O1 | 122.5(2) |

| O1-C8 | 1.316(2) | O2-C8-C7 | 120.3(2) |

| O2-C8 | 1.230(2) | O1-C8-C7 | 117.2(2) |

| C1-C2 | 1.383(3) | C2-C1-C6 | 121.1(2) |

| C1-C6 | 1.387(3) | C3-C2-C1 | 118.8(2) |

| C2-C3 | 1.378(3) | F1-C3-C2 | 118.9(2) |

| C3-C4 | 1.385(3) | F1-C3-C4 | 118.9(2) |

| C4-C5 | 1.389(3) | C2-C3-C4 | 122.2(2) |

| C4-C9 | 1.506(3) | C5-C4-C3 | 118.1(2) |

| C5-C6 | 1.386(3) | C5-C4-C9 | 121.2(2) |

| C6-C7 | 1.482(3) | C3-C4-C9 | 120.7(2) |

| C7-C8 | 1.493(3) | C4-C5-C6 | 121.3(2) |

| C5-C6-C1 | 118.4(2) | ||

| C5-C6-C7 | 120.1(2) | ||

| C1-C6-C7 | 121.5(2) | ||

| C6-C7-C8 | 121.4(2) |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure, such as that of 3-Fluoro-4-methylbenzoic acid, follows a well-established experimental workflow. The following provides a detailed, generalized methodology.

Crystal Growth

High-quality single crystals are essential for accurate structure determination. For compounds like substituted benzoic acids, slow evaporation from a suitable solvent is a common crystallization technique. A saturated solution of the compound is prepared in a solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone (B3395972) in water) and allowed to evaporate slowly at a constant temperature.

Data Collection

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is maintained at a low temperature (e.g., 120 K or 100 K) using a cryostream to minimize thermal vibrations and protect the crystal from radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

Biological Significance

4-Fluoro-3-methylbenzoic acid is a key intermediate in the synthesis of various biologically active molecules.[1] Its derivatives have been investigated for a range of pharmaceutical applications. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates. However, no specific signaling pathways directly involving 4-Fluoro-3-methylbenzoic acid have been detailed in the reviewed literature.

References

A Theoretical and Spectroscopic Deep Dive into 4-Fluoro-3-methylbenzoic Acid: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylbenzoic acid, a fluorinated aromatic carboxylic acid, is a pivotal building block in the synthesis of a wide array of high-value chemical entities. Its strategic substitution pattern, featuring a fluorine atom and a methyl group on the benzoic acid core, imparts unique physicochemical properties that are highly sought after in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making it a valuable synthon for the development of novel therapeutics targeting inflammatory diseases, infectious agents, and various cancers.[1][2] This technical guide provides a comprehensive overview of the theoretical and experimental studies on 4-Fluoro-3-methylbenzoic acid, offering insights into its molecular structure, spectroscopic signatures, and electronic properties.

Molecular Structure and Properties

The molecular structure of 4-Fluoro-3-methylbenzoic acid (CAS RN: 403-15-6, Formula: C₈H₇FO₂) features a benzene (B151609) ring substituted with a carboxylic acid group, a fluorine atom at the 4-position, and a methyl group at the 3-position.[3][4]

Optimized Molecular Geometry

Table 1: Theoretical and Experimental Geometrical Parameters

| Parameter | Theoretical Bond Length (Å) (4-fluoro-3-methylbenzonitrile) [5] | Experimental Bond Length (Å) (3-fluoro-4-methylbenzoic acid) [6] |

| C1-C2 | 1.393 | 1.385(2) |

| C2-C3 | 1.387 | 1.376(2) |

| C3-C4 | 1.388 | 1.382(2) |

| C4-C5 | 1.391 | 1.389(2) |

| C5-C6 | 1.392 | 1.384(2) |

| C6-C1 | 1.398 | 1.391(2) |

| C3-C8 (C-CH₃) | 1.507 | - |

| C4-F | 1.349 | - |

| C1-C7 (C-COOH) | - | 1.488(2) |

| C7-O1 (C=O) | - | 1.258(2) |

| C7-O2 (C-OH) | - | 1.310(2) |

| Parameter | Theoretical Bond Angle (°) (4-fluoro-3-methylbenzonitrile) [5] | Experimental Bond Angle (°) (3-fluoro-4-methylbenzoic acid) [6] |

| C6-C1-C2 | 120.3 | 119.3(1) |

| C1-C2-C3 | 120.0 | 120.9(1) |

| C2-C3-C4 | 120.0 | 119.5(1) |

| C3-C4-C5 | 119.8 | 119.9(1) |

| C4-C5-C6 | 120.3 | 120.3(1) |

| C5-C6-C1 | 119.6 | 120.1(1) |

| C2-C3-C8 | 121.2 | - |

| C4-C3-C8 | 118.8 | - |

| C3-C4-F | 119.9 | - |

| C5-C4-F | 120.3 | - |

| C2-C1-C7 | - | 120.7(1) |

| C6-C1-C7 | - | 119.9(1) |

| O1-C7-O2 | - | 122.1(1) |

| O1-C7-C1 | - | 121.3(1) |

| O2-C7-C1 | - | 116.6(1) |

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and quality control of 4-Fluoro-3-methylbenzoic acid.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes of 4-Fluoro-3-methylbenzoic acid can be predicted using DFT calculations and correlated with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. The table below presents a tentative assignment of the major vibrational frequencies based on studies of similar molecules.

Table 2: Vibrational Wavenumbers and Assignments

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Theoretical) | Experimental Wavenumber (cm⁻¹) (Typical) |

| O-H stretch (carboxylic acid dimer) | ~3000 (broad) | ~3000 (broad) |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretch (methyl) | 2950-2850 | 2950-2850 |

| C=O stretch (carboxylic acid) | ~1700 | ~1680-1710 |

| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |

| C-F stretch | ~1250 | ~1250 |

| O-H in-plane bend | ~1420 | ~1420 |

| C-O stretch | ~1300 | ~1300 |

| O-H out-of-plane bend | ~920 | ~920 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of 4-Fluoro-3-methylbenzoic acid. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group.

Table 3: Predicted and Experimental NMR Chemical Shifts (δ, ppm)

| Atom | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| COOH | ~168 | ~168 | ~12-13 | ~12-13 |

| C-COOH | ~128 | ~128 | - | - |

| C-H (ortho to COOH) | ~131 | ~131 | ~7.8-8.0 | ~7.8-8.0 |

| C-CH₃ | ~138 | ~138 | - | - |

| C-F | ~163 (d, J ≈ 250 Hz) | ~163 (d, J ≈ 250 Hz) | - | - |

| C-H (ortho to F) | ~116 (d, J ≈ 22 Hz) | ~116 (d, J ≈ 22 Hz) | ~7.1-7.3 | ~7.1-7.3 |

| C-H (meta to F and COOH) | ~132 | ~132 | ~7.7-7.9 | ~7.7-7.9 |

| CH₃ | ~15 | ~15 | ~2.3 | ~2.3 |

Note: Theoretical values are estimations based on related structures and may vary depending on the computational method and solvent.

UV-Vis Spectroscopy

The electronic transitions of 4-Fluoro-3-methylbenzoic acid can be studied using UV-Vis spectroscopy and Time-Dependent DFT (TD-DFT) calculations. Aromatic carboxylic acids typically exhibit two main absorption bands.

Table 4: Electronic Absorption Properties

| Transition | Calculated λmax (nm) (Theoretical) | Experimental λmax (nm) (Typical) | Molar Absorptivity (ε) |

| π → π* (Benzene ring) | ~240 | ~240 | High |

| n → π* (Carbonyl group) | ~280 | ~280 | Low |

Electronic Properties

The electronic properties of 4-Fluoro-3-methylbenzoic acid, such as the distribution of electron density and the energies of frontier molecular orbitals, are key to understanding its reactivity and potential biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability.

Table 5: Frontier Molecular Orbital Energies

| Parameter | Calculated Value (eV) (Theoretical, for 4-fluoro-3-methylbenzonitrile) [5] |

| HOMO Energy | -7.02 |

| LUMO Energy | -1.13 |

| HOMO-LUMO Gap (ΔE) | 5.89 |

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Mulliken Population Analysis

Mulliken population analysis provides a means of estimating the partial atomic charges, which can be used to predict sites of electrophilic and nucleophilic attack. For 4-fluoro-3-methylbenzonitrile, DFT calculations show that the fluorine atom and the nitrogen atom of the nitrile group carry significant negative charges, while the hydrogen atoms are positively charged.[7] A similar charge distribution is expected for 4-Fluoro-3-methylbenzoic acid, with the oxygen atoms of the carboxylic acid group being highly electronegative.

Experimental Protocols

Synthesis of 4-Fluoro-3-methylbenzoic acid (General Procedure)

A common synthetic route to 4-Fluoro-3-methylbenzoic acid involves the oxidation of 4-fluoro-3-methyltoluene. A generalized experimental protocol is as follows:

-

Oxidation: 4-fluoro-3-methyltoluene is dissolved in a suitable solvent mixture (e.g., pyridine (B92270) and water).

-

Addition of Oxidant: A strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), is added portion-wise to the reaction mixture while maintaining a specific temperature (e.g., reflux).

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the excess oxidant is quenched (e.g., with ethanol). The manganese dioxide formed is removed by filtration.

-

Acidification: The filtrate is acidified with a strong acid (e.g., concentrated HCl) to precipitate the crude 4-Fluoro-3-methylbenzoic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water mixture) to yield the pure product.

Spectroscopic Characterization (General Procedures)

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using the KBr pellet technique. A small amount of the sample is mixed with dry KBr powder and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and Tetramethylsilane (TMS) is used as an internal standard.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable transparent solvent (e.g., ethanol or methanol) to a known concentration, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

Visualizations

Molecular Structure of 4-Fluoro-3-methylbenzoic acid

Caption: Molecular structure of 4-Fluoro-3-methylbenzoic acid.

Computational Workflow for Theoretical Studies

Caption: Workflow for computational analysis of 4-Fluoro-3-methylbenzoic acid.

Relationship Between Molecular Properties and Applications

Caption: Structure-property-application relationships of the molecule.

Conclusion

4-Fluoro-3-methylbenzoic acid stands out as a molecule of significant interest for both fundamental research and industrial applications. This guide has provided a summary of its key theoretical and spectroscopic characteristics. The computational data, while primarily based on a closely related analogue due to the scarcity of specific studies on the title compound, offers a robust framework for understanding its molecular geometry, vibrational behavior, and electronic landscape. The detailed experimental protocols provide a starting point for its synthesis and characterization in a laboratory setting. Further dedicated theoretical and experimental investigations on 4-Fluoro-3-methylbenzoic acid are warranted to fully elucidate its properties and unlock its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

The Rising Therapeutic Potential of 4-Fluoro-3-methylbenzoic Acid Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning biological activities of derivatives of 4-fluoro-3-methylbenzoic acid. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current research, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The unique structural features of 4-fluoro-3-methylbenzoic acid, including a fluorine atom that enhances metabolic stability and a carboxylic acid group amenable to various chemical modifications, position it as a valuable scaffold in medicinal chemistry.[1]

I. Overview of Biological Activities

Derivatives of 4-fluoro-3-methylbenzoic acid have demonstrated a wide spectrum of biological activities, showing promise in several therapeutic areas. These compounds are key intermediates in the synthesis of pharmaceuticals targeting inflammatory diseases and various forms of cancer.[2][3] Notable activities include potent enzyme inhibition and antiproliferative effects against cancer cell lines and parasites.

II. Anticancer Activity

Several studies have highlighted the anticancer potential of 4-fluoro-3-methylbenzoic acid derivatives. Amide derivatives, in particular, have been investigated for their ability to modulate critical signaling pathways involved in cancer progression.

Quantitative Data: Anticancer Activity

| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |

| Flavonoid-based amides | 7t | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.76 ± 0.91 | [3] |

| Flavonoid-based amides | 7u | MDA-MB-231 (Triple-Negative Breast Cancer) | 2.49 ± 0.44 | [3] |

| Flavonoid-based amides | 7m | MDA-MB-231 (Triple-Negative Breast Cancer) | 2.51 ± 0.93 | [3] |

| Flavonoid-based amides | 7u | MCF-7 (Breast Cancer) | 2.49 ± 0.44 | [3] |

| Flavonoid-based amides | 7u | HCC1937 (Breast Cancer) | 2.07 ± 1.06 | [3] |

| Imidazo[4,5-b]pyridine derivatives | I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX | MCF-7 (Breast Cancer) | Not specified | [4] |

| Imidazo[4,5-b]pyridine derivatives | I, VIIc, VIIe, VIIf, VIII, IX | HCT116 (Colon Cancer) | Not specified | [4] |

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

A significant mechanism underlying the anticancer activity of certain 4-fluoro-3-methylbenzoic acid derivatives is the inhibition of the PI3K/AKT signaling pathway.[3] This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Flavonoid-based amide derivatives have been shown to down-regulate the expression of key proteins in this pathway, such as p-PI3K and p-AKT, leading to cell cycle arrest and apoptosis.[3]

III. Enzyme Inhibition

Derivatives of 4-fluoro-3-methylbenzoic acid have been investigated as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition

A series of hybrid inhibitors based on the 4-fluoro-3-methylbenzoic acid scaffold have been developed as highly potent and selective inhibitors of G protein-coupled receptor kinase 2 (GRK2).[5][6] GRK2 is implicated in heart failure, making it a significant therapeutic target.[5]

Quantitative Data: GRK2 Inhibition

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| 12n (CCG-224406) | GRK2 | 130 | >700-fold over other GRK subfamilies | [7][8] |

| 14as | GRK2 | 30 | >230-fold over other GRKs and kinases | [9] |

Anticoccidial Activity

Imidazopyridine derivatives synthesized from 4-fluoro-3-methylbenzoic acid have demonstrated potent anticoccidial activity.[10] Coccidiosis, a parasitic disease of the intestinal tract, is a major concern in the poultry industry. The mechanism of action of these derivatives involves the inhibition of a parasite-specific cGMP-dependent protein kinase (PKG).[10] One analog of imidazopyridine exhibited a remarkable potency of 0.1 nM.

IV. Experimental Protocols

General Synthesis of 4-Fluoro-3-methylbenzoic Acid Derivatives

The versatile structure of 4-fluoro-3-methylbenzoic acid allows for the synthesis of a wide range of derivatives, typically through modification of the carboxylic acid group. A common synthetic route involves the formation of an amide bond.

In Vitro Anticancer Activity: MTT Assay

The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11][12]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 × 10^6 cells/well) and allowed to adhere for 24 hours.[13]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[13]

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL in PBS) and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[12][13]

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[13]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540 nm.[13]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[11][13]

Western Blot Analysis for PI3K/AKT Pathway

Western blotting is a key technique to investigate the effect of compounds on specific signaling pathways.

Protocol:

-